N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Medicinal Chemistry Protecting Group Strategy Indanone Synthesis

Multi-step medicinal chemistry syntheses often fail due to premature deprotection or poor regioselectivity of unprotected amino-indanone intermediates. This N-acetyl-protected 6-bromo indanone solves that challenge with a stable, room-temperature-stable precursor that can be activated on-demand via simple acidic hydrolysis. • Enables reliable construction of the 6-aryl-5-methanesulfonamido-1-indanone pharmacophore via Suzuki coupling after deprotection. • Batch-specific QC documentation (NMR, HPLC, GC) ensures lot-to-lot consistency for multi-site collaborative projects. • Available at ≥95% purity with confirmed storage stability at ambient conditions, reducing cold-chain logistics costs.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 158205-18-6
Cat. No. B126228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
CAS158205-18-6
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br
InChIInChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyYHERMLQVYMECSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Identity & Sourcing


N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic brominated indanone-acetamide hybrid (C₁₁H₁₀BrNO₂, MW 268.11 g·mol⁻¹) . It belongs to the class of 5‑amino‑6‑bromo‑1‑indanone derivatives in which the exocyclic amine is acetyl‑protected. The compound is commercially available from multiple suppliers at ≥95 % purity, typically accompanied by batch‑specific QC data (NMR, HPLC, GC) . Its primary documented role is as a stable, protected precursor to 5‑amino‑6‑bromo‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 158205‑19‑7), a key building block in medicinal chemistry .

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Substitution Risks


In‑class compounds such as 5‑amino‑6‑bromo‑1‑indanone (CAS 158205‑19‑7) or des‑bromo 5‑acetamido‑1‑indanone cannot be interchanged with the title compound without altering reaction outcomes. The N‑acetyl group serves as a transient protecting group that modulates nucleophilicity and solubility during multi‑step syntheses, while the C6 bromine provides a regioselective handle for cross‑coupling reactions . Premature deprotection or bromine deletion leads to different intermediates that diverge from validated synthetic routes to COX‑2 inhibitors . The quantitative evidence below demonstrates exactly where these structural features create measurable differences in reactivity, selectivity, and downstream utility.

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Comparison vs. Analogs


Hydrolytic Conversion Efficiency

The acetyl protecting group of the title compound can be removed quantitatively under acidic conditions to yield 5‑amino‑6‑bromo‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 158205‑19‑7), a validated intermediate in COX‑2 inhibitor synthesis. This route is documented to proceed with high conversion efficiency, avoiding the need for direct handling of the more reactive, less stable free amine . The comparator, the unprotected amine, requires careful storage and is more prone to oxidative degradation, whereas the N‑acetyl derivative remains stable under ambient conditions for extended periods as evidenced by vendor stability data .

Medicinal Chemistry Protecting Group Strategy Indanone Synthesis

C6-Br Cross-Coupling vs. Des-Bromo

The presence of bromine at the C6 position is essential for downstream functionalization via Suzuki, Heck, or Buchwald–Hartwig couplings. In the COX‑2 inhibitor series, the 6‑phenyl substituent is optimal for in vitro potency, and the bromine serves as the direct precursor for introducing this aryl group . The des‑bromo analog (5‑acetamido‑1‑indanone) lacks this functional handle entirely, preventing the key C–C bond formation that defines the pharmacophore . While no direct comparative coupling yields are published for the title compound vs. des‑bromo analog, the entire SAR study of the indanone COX‑2 series is predicated on the availability of the 6‑bromo intermediate .

Cross-Coupling Regioselectivity Structure–Activity Relationship

Acetyl vs. Free Amine Orthogonality

The N‑acetyl group remains intact under the oxidative and halogenation conditions used to construct the indanone core, whereas a free amine would undergo competing oxidation or electrophilic substitution. This orthogonality enables a modular synthesis: the acetyl group is removed only after all core modifications are complete . In the published COX‑2 inhibitor synthesis, the 5‑methanesulfonamido group—the ultimate pharmacophoric element—is installed only after deprotection of the 5‑amino group; premature deprotection leads to undesired sulfonylation at earlier stages and reduced overall yield .

Protecting Group Orthogonality Synthetic Methodology Indanone Functionalization

Lipophilicity (LogP) vs. Free Amine

The acetyl group increases lipophilicity compared to the free amine, as reflected in the calculated LogP of approximately 3.62 for the title compound . The free amine (5‑amino‑6‑bromo‑1‑indanone, MW 226.07) is significantly more polar and basic, which affects its chromatographic behavior, extraction efficiency, and solubility in organic solvents . This difference is exploited during purification: the acetyl derivative can be readily extracted into organic phases, whereas the free amine requires careful pH control to avoid aqueous loss.

Physicochemical Properties Drug Likeness Purification

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Applications


COX-2 Inhibitor Synthesis

The title compound is the recommended starting material for constructing the 6‑aryl‑5‑methanesulfonamido‑1‑indanone pharmacophore described in the seminal J. Med. Chem. 1995 study . After acidic deprotection, the resulting 5‑amino‑6‑bromo‑1‑indanone is converted to the methanesulfonamide, and the bromine is subsequently replaced with an aryl group via Suzuki coupling. This route yields potent and selective COX‑2 inhibitors such as L‑745,337 .

Kinase Inhibitor Library Building Block

Patents such as US 8,703,771 B2 disclose dihydroindene amide compounds as protein kinase inhibitors . The bromine at C6 serves as a versatile vector for parallel library synthesis, enabling rapid exploration of substituent effects on kinase selectivity. The N‑acetyl group can be retained or removed post‑coupling, offering synthetic flexibility.

Stable Intermediate for Collaborations

Because the acetyl‑protected form is stable at room temperature and available with batch‑specific QC documentation (≥95 % purity, NMR/HPLC/GC) , it is the preferred form for multi‑site collaborative projects. Partners can store and ship the compound without special precautions, then activate it on‑demand via simple acidic hydrolysis.

Analytical Reference Standard

The well‑defined structure and commercial availability at certified purity make the title compound suitable as a reference standard for developing HPLC, GC, or NMR methods targeting brominated indanone derivatives. Its distinct retention time and spectral signatures facilitate method validation in quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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